N-{2-[benzyl(ethyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide

Lipophilicity ADME prediction Sulfonamide SAR

N-{2-[benzyl(ethyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide (CAS 899740-03-5; PubChem CID 7423358; ChEMBL CHEMBL1396943) is a synthetic sulfonamide-bridged 1,3-benzodioxole-5-carboxamide derivative with molecular formula C₁₉H₂₂N₂O₅S and molecular weight 390.5 g/mol. Its computed physicochemical profile includes an XLogP3 of 2.2, a topological polar surface area (TPSA) of 93.3 Ų, 8 rotatable bonds, 1 hydrogen bond donor, and 6 hydrogen bond acceptors.

Molecular Formula C19H22N2O5S
Molecular Weight 390.45
CAS No. 899740-03-5
Cat. No. B2549842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[benzyl(ethyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide
CAS899740-03-5
Molecular FormulaC19H22N2O5S
Molecular Weight390.45
Structural Identifiers
SMILESCCN(CC1=CC=CC=C1)S(=O)(=O)CCNC(=O)C2=CC3=C(C=C2)OCO3
InChIInChI=1S/C19H22N2O5S/c1-2-21(13-15-6-4-3-5-7-15)27(23,24)11-10-20-19(22)16-8-9-17-18(12-16)26-14-25-17/h3-9,12H,2,10-11,13-14H2,1H3,(H,20,22)
InChIKeyLYANOAMTCWPTNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{2-[benzyl(ethyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide (CAS 899740-03-5): Chemical Identity, Scaffold Class, and Sourcing Baseline


N-{2-[benzyl(ethyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide (CAS 899740-03-5; PubChem CID 7423358; ChEMBL CHEMBL1396943) is a synthetic sulfonamide-bridged 1,3-benzodioxole-5-carboxamide derivative with molecular formula C₁₉H₂₂N₂O₅S and molecular weight 390.5 g/mol [1]. Its computed physicochemical profile includes an XLogP3 of 2.2, a topological polar surface area (TPSA) of 93.3 Ų, 8 rotatable bonds, 1 hydrogen bond donor, and 6 hydrogen bond acceptors [1]. The molecule incorporates three pharmacophoric structural domains: a 1,3-benzodioxole (piperonyl) moiety, an N-benzyl-N-ethyl tertiary sulfamoyl group, and a two-methylene linker connecting the sulfamoyl sulfur to the benzodioxole-5-carboxamide amide nitrogen. The compound is cataloged by multiple specialty chemical suppliers with purities typically reported at ≥95% [1][2]. From a pharmacological scaffold perspective, the 1,3-benzodioxole-5-carboxamide core has been validated as a privileged pharmacophore for purinergic P2X receptor antagonism; in a published study from 2022, 17 analogs based on this scaffold were evaluated in Ca²⁺ influx assays using h-1321N1 astrocytoma cell lines stably expressing h-P2X4R and h-P2X7R, with the most potent compounds achieving IC₅₀ values in the sub-100 nanomolar range [3].

Why Close Analogs of N-{2-[benzyl(ethyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide Cannot Be Assumed Interchangeable for Research Procurement


Within the N-[2-(sulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide structural series, even single-atom modifications at the sulfonamide nitrogen—such as changing the N-ethyl group to N-methyl, N-phenethyl, or a secondary sulfonamide (N-H)—produce quantifiably divergent values for lipophilicity (XLogP3 spanning 1.8 to 3.7), molecular weight (376.4 to 466.6 g/mol), and rotatable bond count (7 to 10) [1][2][3]. These physicochemical differences are directly consequential for passive membrane permeability, metabolic stability, and plasma protein binding, any of which can confound the interpretation of biological assay results if an analog is substituted without explicit characterization [1]. Critically, the published SAR for the closely related 1,3-benzodioxole N-carbamothioyl carboxamide phenotype demonstrates that modest N-aryl substituent alterations shift P2X4 vs. P2X7 selectivity by more than an order of magnitude (e.g., IC₅₀ of 0.039 μM at h-P2X4R for the 2-bromo-4-isopropylphenyl derivative vs. 0.018 μM at h-P2X7R for the quinolin-8-yl derivative), confirming that structural adjacency within this scaffold family is not predictive of pharmacological equivalence [4]. Because the specific tertiary sulfonamide architecture of the target compound (N-benzyl-N-ethyl on the sulfamoyl moiety) defines a distinct and sparsely characterized region of chemical space relative to its better-studied carbamothioyl counterparts, substituting a close analog without direct comparative data risks procuring a molecule with uncharacterized—and potentially orthogonal—biological activity.

Quantitative Differentiation Evidence: N-{2-[benzyl(ethyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide vs. Closest Structural Analogs


XLogP3 Lipophilicity Differentiation: N-Ethyl (Target) vs. N-Methyl and N-Phenethyl Analogs for Predicting Membrane Permeability and ADME Profile

The target compound (CAS 899740-03-5) has a computed XLogP3 of 2.2, representing an intermediary lipophilicity within the N-alkylsulfamoyl analog series. Its closest commercially cataloged analogs show significantly differentiated lipophilicity: the N-methyl analog (CAS 899968-03-7, CID 7423357) has an XLogP3 of 1.8, while the N-phenethyl analog (CAS 899980-20-2, CID 18582846) has an XLogP3 of 3.7 [1][2][3]. The ΔXLogP3 between the target and the N-methyl analog is +0.4, and between the target and the N-phenethyl analog is −1.5, corresponding to estimated log D₇.₄ differences that may translate to more than a 30-fold difference in predicted n-octanol/water partition coefficient [1]. These XLogP3 values were computed by XLogP3 version 3.0 within PubChem (2025 release), providing a standardized methodological basis for comparison across all three compounds [1][2][3].

Lipophilicity ADME prediction Sulfonamide SAR

Rotatable Bond Count and Conformational Flexibility: Target Compound (8 Rotatable Bonds) vs. N-Methyl (7) and N-Phenethyl (10) Analogs

The target compound possesses 8 rotatable bonds, placing it between the N-methyl analog (7 rotatable bonds) and the N-phenethyl analog (10 rotatable bonds) in terms of conformational flexibility [1][2][3]. The additional rotatable bond in the target compound compared to the N-methyl analog arises from the elongation of the N-alkyl substituent from methyl (CH₃) to ethyl (CH₂CH₃), introducing an extra freely rotating C–C bond that increases the conformational ensemble without substantially raising molecular weight beyond an acceptable range (ΔMW = +14.1 g/mol) [1][2]. The N-phenethyl analog, by contrast, introduces 2 additional rotatable bonds beyond the target (from 8 to 10) along with a molecular weight increase of 76.1 g/mol, which may impose a greater entropic penalty upon target binding and could reduce ligand efficiency metrics such as LE and LLE [1][3]. The rotatable bond count of 8 for the target compound falls within the typical range for orally bioavailable drug-like molecules (≤10 rotatable bonds per Veber's rules), while offering greater conformational adaptability than the more constrained N-methyl analog [1].

Conformational entropy Ligand efficiency Molecular flexibility

1,3-Benzodioxole-5-Carboxamide Scaffold Validation: Class-Level Evidence for P2X4 and P2X7 Receptor Antagonism and the Differentiating Role of the Sulfamoyl Linker

In a comprehensive study of 1,3-benzodioxole-5-carboxamide derivatives published in the European Journal of Medicinal Chemistry (2022), 17 novel compounds containing the benzodioxole-5-carboxamide scaffold were synthesized and evaluated for P2X receptor inhibition using a Ca²⁺ influx assay on h-1321N1 astrocytoma cell lines stably expressing h-P2X4R and h-P2X7R [1]. The study identified compound 9o (N-((2-bromo-4-isopropylphenyl)carbamothioyl)benzo[d][1,3]dioxole-5-carboxamide) as a potent and selective h-P2X4R antagonist with an IC₅₀ ± SEM of 0.039 ± 0.07 μM, and compound 9q (N-(quinolin-8-ylcarbamothioyl)benzo[d][1,3]dioxole-5-carboxamide) as the most potent h-P2X7R antagonist with an IC₅₀ ± SEM of 0.018 ± 0.06 μM, both acting via a non-competitive negative allosteric mechanism [1]. The target compound (CAS 899740-03-5) differs from these validated antagonists by employing a sulfamoyl (–SO₂–NH–) linker rather than a carbamothioyl (–C(=S)–NH–) linker to connect the benzodioxole-5-carboxamide moiety to its terminal substituent [1][2]. This sulfamoyl-to-carbamothioyl substitution is significant: the sulfonamide group introduces a tetrahedral sulfur geometry with distinct hydrogen-bonding capacity (two S=O acceptors vs. one C=S acceptor) and electronic properties, which may fundamentally alter target binding kinetics and selectivity profiles compared to the carbamothioyl series [1][2].

P2X receptor antagonism Purinergic signaling Pain and inflammation

N-Benzyl (Target) vs. 4-Fluorobenzyl Analog: Electronic Modulation of the Sulfamoyl Group and Impact on Hydrogen-Bonding Capacity

The target compound bears an unsubstituted N-benzyl group on the sulfamoyl nitrogen, whereas a structurally analogous compound—N-(2-{[(4-fluorophenyl)methyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide—features a para-fluoro substituent on the benzyl ring [1]. The introduction of a p-fluoro substituent modifies the electron density at the sulfonamide nitrogen through inductive withdrawal (Hammett σₚ for F = +0.06), which can influence the sulfonamide N–H acidity (if the analog is secondary) and alter hydrogen-bond donor/acceptor properties at the sulfamoyl group . In the target compound, the sulfamoyl nitrogen is fully substituted (tertiary sulfonamide), eliminating any N–H hydrogen-bond donor capacity at this position and locking the sulfonamide into a defined conformational and electronic configuration [1]. The absence of an N–H donor on the sulfamoyl group differentiates the target compound from secondary sulfonamide analogs such as N-[2-(benzylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide, where the sulfonamide N–H may contribute to target hydrogen bonding but also increase susceptibility to metabolic N-dealkylation or phase II conjugation [1].

Sulfonamide electronics Structure-activity relationship Target engagement

Commercial Availability and Purity Specification Baseline: CAS 899740-03-5 Procurement Reproducibility vs. Less Cataloged Analogs

CAS 899740-03-5 is commercially listed by multiple independent specialty chemical suppliers, including Chemenu Inc. (Catalog CM1003796, purity ≥95%) and A2B Chem LLC (Catalog BF26137), providing multi-vendor sourcing options that reduce supply chain risk [1]. The compound is formally registered in PubChem (CID 7423358) and ChEMBL (CHEMBL1396943), ensuring standardized identity resolution across databases [2]. In contrast, some closely related analogs—such as the N-(2-{[(4-fluorophenyl)methyl]sulfamoyl}ethyl) derivative and the secondary sulfonamide N-[2-(benzylsulfamoyl)ethyl] variant—appear to be cataloged by fewer vendors with less comprehensive public database registration, potentially complicating procurement, identity verification, and experimental reproducibility . The target compound's PubChem XLogP3 of 2.2 and TPSA of 93.3 Ų further support drug-like property space occupancy consistent with screening collection inclusion criteria (e.g., Rule of Five compliance: MW <500, logP <5, HBD = 1, HBA = 6) [2].

Chemical procurement Purity specification Reproducibility

Highest-Value Research and Industrial Application Scenarios for N-{2-[benzyl(ethyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide Based on Quantitative Differentiation Evidence


Chemical Probe Development for P2X4 and P2X7 Purinergic Receptor Subtype Selectivity Profiling

The 1,3-benzodioxole-5-carboxamide scaffold has demonstrated nanomolar antagonism at both h-P2X4R (IC₅₀ = 0.039 μM) and h-P2X7R (IC₅₀ = 0.018 μM) in Ca²⁺ influx assays on h-1321N1 astrocytoma cells [1]. The target compound (CAS 899740-03-5) uniquely employs a tertiary sulfamoyl linker (–SO₂–N(Et)Bn) in place of the carbamothioyl (–C(=S)–NH–Ar) moiety present in the published lead compounds, offering a structurally differentiated entry point for exploring linker-dependent P2X subtype selectivity and allosteric modulation. The intermediate XLogP3 of 2.2 and TPSA of 93.3 Ų suggest adequate cell permeability for intracellular target engagement [2].

Structure-Activity Relationship (SAR) Expansion in the Sulfonamide-Benzodioxole Chemical Space for Pain and Inflammation Target Discovery

The target compound occupies a sparsely populated region of benzodioxole-sulfonamide chemical space: a tertiary sulfamoyl group with N-benzyl-N-ethyl substitution, an ethylene linker, and a benzodioxole-5-carboxamide terminus. This architecture is distinct from the better-characterized carbamothioyl series [1] and from simpler secondary sulfonamide analogs. With 8 rotatable bonds and an XLogP3 of 2.2, the compound presents a balanced physicochemical profile suitable for systematic SAR expansion, where the N-ethyl group can be varied independently of the N-benzyl group to probe steric and lipophilic effects on target engagement [2]. The multi-vendor commercial availability (Chemenu CM1003796, A2B Chem BF26137) ensures reliable compound supply for iterative medicinal chemistry campaigns [3].

Computational Chemistry and Molecular Modeling: Benchmarking Sulfonamide Linker Conformations in Ligand-Protein Docking Studies

The tetrahedral geometry of the sulfamoyl sulfur and the tertiary nature of the sulfonamide nitrogen in the target compound create a defined conformational landscape that differs fundamentally from the planar carbamothioyl linker used in published P2X antagonist leads [1][2]. The 8 rotatable bonds of the target compound provide sufficient flexibility to adopt multiple low-energy conformations, while the absence of a sulfonamide N–H donor eliminates a potential hydrogen-bonding anchor point present in secondary sulfonamide analogs. These features make the compound a valuable test case for molecular docking and molecular dynamics studies aimed at understanding how sulfonamide geometry influences binding pose prediction accuracy and scoring function performance in the context of the P2X receptor family [2].

Metabolic Stability Assessment of Tertiary vs. Secondary Sulfonamide Architectures in Preclinical ADME Screening

The fully substituted (tertiary) sulfonamide nitrogen in the target compound eliminates the N–H moiety that is present in secondary sulfonamide analogs such as N-[2-(benzylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide. This structural feature may reduce susceptibility to phase II metabolic conjugation (glucuronidation, sulfation) and N-dealkylation, making the target compound a suitable probe for comparative in vitro metabolic stability studies (e.g., human liver microsome or hepatocyte incubation) designed to quantify the impact of sulfonamide N-substitution on intrinsic clearance. The intermediate lipophilicity (XLogP3 = 2.2) further avoids the rapid oxidative metabolism often associated with highly lipophilic analogs such as the N-phenethyl derivative (XLogP3 = 3.7) [1].

Quote Request

Request a Quote for N-{2-[benzyl(ethyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.